![molecular formula C9H15BrN2S B12524263 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole CAS No. 782501-81-9](/img/structure/B12524263.png)
1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole is a sulfur-containing pyrazole derivative Pyrazoles are five-membered heterocyclic compounds characterized by two adjacent nitrogen atoms in the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Introduction of the Bromoethyl Sulfanyl Group: The bromoethyl sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable sulfanyl precursor reacts with a bromoethyl compound under basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve multicomponent reactions (MCR) and one-pot processes to enhance efficiency and yield. Green chemistry principles, such as solvent-free reactions and the use of heterogeneous catalysts, are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The pyrazole ring can undergo reduction to form pyrazolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Nucleophilic Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrazolines.
Aplicaciones Científicas De Investigación
1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
- 1-{2-[(2-Chloroethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole
- 1-{2-[(2-Iodoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole
- 1-{2-[(2-Methylethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole
Comparison: 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole is unique due to the presence of the bromoethyl group, which can impart distinct reactivity and biological activity compared to its chloro, iodo, and methylethyl analogs .
Propiedades
Número CAS |
782501-81-9 |
|---|---|
Fórmula molecular |
C9H15BrN2S |
Peso molecular |
263.20 g/mol |
Nombre IUPAC |
1-[2-(2-bromoethylsulfanyl)ethyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C9H15BrN2S/c1-8-7-9(2)12(11-8)4-6-13-5-3-10/h7H,3-6H2,1-2H3 |
Clave InChI |
QJGNAYMYUKUDTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1CCSCCBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




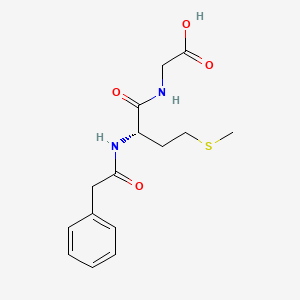
![4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12524219.png)
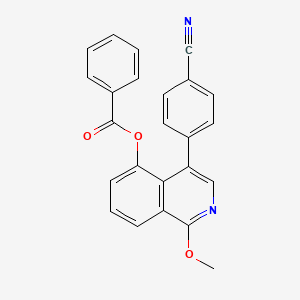
methanone](/img/structure/B12524230.png)
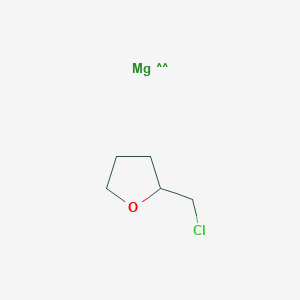
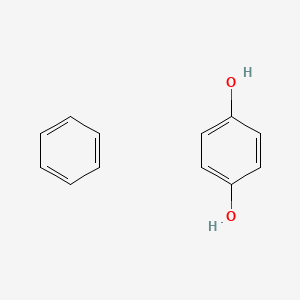
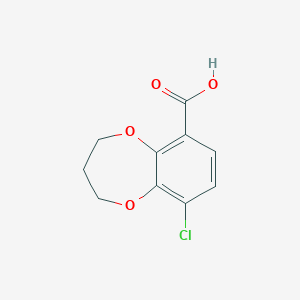
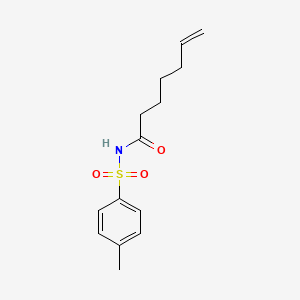
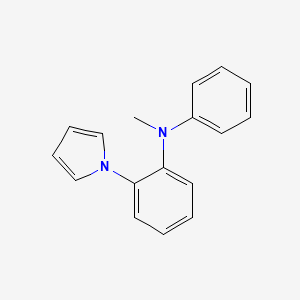
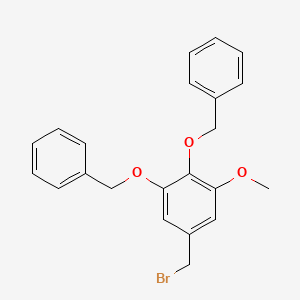
![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol](/img/structure/B12524272.png)
![6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B12524280.png)
